molecular formula C17H21N3OS B5715561 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline

4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline

Cat. No. B5715561
M. Wt: 315.4 g/mol
InChI Key: UOWMIHBIYRODTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various cancers and autoimmune disorders. In

Mechanism of Action

4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline prevents the activation and proliferation of B-cells, which are involved in the pathogenesis of many cancers and autoimmune disorders.
Biochemical and Physiological Effects
4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is metabolized by the liver and excreted in the urine. In preclinical studies, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been well-tolerated, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is its selectivity for BTK, which reduces the risk of off-target effects. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has also shown efficacy against several types of cancer and autoimmune disorders, making it a promising candidate for further development. However, one limitation of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline is its relatively low potency compared to other BTK inhibitors, which may limit its effectiveness in some cases.

Future Directions

There are several potential future directions for the development of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline. One area of interest is the combination of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline with other therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Another area of interest is the development of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline for the treatment of other diseases, such as asthma or allergic disorders, which are also mediated by B-cells. Additionally, further research is needed to better understand the mechanism of action of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline and to identify biomarkers that can predict response to treatment.

Synthesis Methods

The synthesis of 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline involves several steps, including the reaction of 4-chloro-1-piperazineacetic acid with 2-thiophenemethylamine to form 4-(2-thiophenemethyl)-1-piperazineacetic acid. This intermediate is then reacted with 4-aminoacetophenone to form 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline.

Scientific Research Applications

4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has been extensively studied for its potential use in the treatment of various cancers and autoimmune disorders. In preclinical studies, 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has shown efficacy against several types of cancer, including lymphoma, leukemia, and multiple myeloma. 4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline has also shown promise in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

1-[4-[4-(thiophen-2-ylmethylamino)phenyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-14(21)19-8-10-20(11-9-19)16-6-4-15(5-7-16)18-13-17-3-2-12-22-17/h2-7,12,18H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWMIHBIYRODTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-acetyl-1-piperazinyl)-N-(2-thienylmethyl)aniline

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